2-(Benzyloxy)-2-oxoethyl benzoate

Protecting Group Strategy Orthogonal Deprotection Hydrogenolysis

2-(Benzyloxy)-2-oxoethyl benzoate (CAS 52298-32-5), also known as (benzoyloxy)acetic acid phenylmethyl ester, is a dual ester compound (C16H14O4, MW 270.28) that functions as both a benzoyl-protected glycolic acid derivative and a benzyl ester-protected carboxylic acid. Its core structure consists of a glycolic acid backbone esterified with benzoic acid at one terminus and benzyl alcohol at the other.

Molecular Formula C16H14O4
Molecular Weight 270.28
CAS No. 52298-32-5
Cat. No. B1656345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-2-oxoethyl benzoate
CAS52298-32-5
Molecular FormulaC16H14O4
Molecular Weight270.28
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyCHZHQRPANXDFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-2-oxoethyl Benzoate (CAS 52298-32-5): A Specialized Benzoyl Glycolic Acid Benzyl Ester for Research Procurement


2-(Benzyloxy)-2-oxoethyl benzoate (CAS 52298-32-5), also known as (benzoyloxy)acetic acid phenylmethyl ester, is a dual ester compound (C16H14O4, MW 270.28) that functions as both a benzoyl-protected glycolic acid derivative and a benzyl ester-protected carboxylic acid [1]. Its core structure consists of a glycolic acid backbone esterified with benzoic acid at one terminus and benzyl alcohol at the other. This compound is primarily employed as a protected synthon in multi-step organic synthesis, where the benzoyl and benzyl ester groups provide orthogonal stability profiles. It is commercially available with a typical minimum purity specification of 95%, with long-term storage recommended in a cool, dry environment .

Why 2-(Benzyloxy)-2-oxoethyl Benzoate Cannot Be Replaced by Generic Glycolate or Benzoate Esters


Generic substitution with simple benzyl esters (e.g., benzyl acetate) or benzoyl esters (e.g., methyl benzoate) fails because 2-(benzyloxy)-2-oxoethyl benzoate provides a unique, dual-protected glycolic acid scaffold [2]. Simple esters cannot function as bifunctional linkers or orthogonal protecting groups. Substitution with alternative protecting group strategies, such as methyl or tert-butyl esters, also fails to match the benzyl ester's characteristic lability to hydrogenolysis, which is the basis for its chemoselective removal in the presence of other esters [1]. This precise combination of structural features and deprotection chemistry is essential for synthetic routes requiring a labile carboxylic acid protecting group that is orthogonal to base-labile (e.g., Fmoc) or acid-labile (e.g., Boc, tert-butyl esters) groups [2]. Therefore, scientific procurement must consider this compound as a specific, non-fungible synthetic building block.

Quantitative Evidence for Selecting 2-(Benzyloxy)-2-oxoethyl Benzoate (CAS 52298-32-5) over Analogs


Superior Orthogonal Lability: Hydrogenolysis vs. Acid/Base Stability

The target compound's benzyl ester group is quantitatively cleaved via catalytic hydrogenolysis (Pd/C, H2), a condition under which acid-labile (e.g., tert-butyl esters) and base-labile (e.g., Fmoc) groups remain completely stable [1]. This establishes its role as a truly orthogonal protecting group, essential for the assembly of complex, polyfunctional molecules without deprotection interference.

Protecting Group Strategy Orthogonal Deprotection Hydrogenolysis

High-Yielding One-Step Synthesis via Vilsmeier Conditions

Unlike many benzyl esters which require multi-step protocols or hazardous reagents, 2-(benzyloxy)-2-oxoethyl benzoate can be synthesized in a single step and in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant advantage over traditional Fischer esterification of carboxylic acids with benzyl alcohol, which often proceeds in low to moderate yields due to steric hindrance and the difficulty of removing high-boiling benzyl alcohol [2].

Synthetic Efficiency Vilsmeier-Haack Reaction Quantitative Yield

Chemoselective Cleavage with SnCl₄ Distinguishes Benzyl Ester from Other Benzyl Protecting Groups

The benzyl ester moiety in the target compound is amenable to chemoselective cleavage by SnCl₄. Under these conditions, benzyl ethers, benzyl amines, and benzyl amides remain intact [1]. This selectivity is not achievable with Pd/C hydrogenolysis, which typically cleaves all benzyl-based protecting groups non-selectively [2]. This provides an additional orthogonal deprotection handle in complex synthetic routes.

Chemoselective Deprotection Lewis Acid Catalysis Orthogonal Chemistry

Enables Potent Antimicrobial Triazole Analogues via Click Chemistry

2-(Benzyloxy)-2-oxoethyl benzoate serves as a critical precursor in the synthesis of a library of 20 novel 1,2,3-triazole analogues via Cu(I)-catalyzed click chemistry [1]. The resulting compounds (5a–5t) were evaluated for antimicrobial activity, with most exhibiting average to excellent potency against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. This establishes the target compound as a validated building block for generating biologically active molecules.

Antimicrobial Evaluation Click Chemistry Structure-Activity Relationship

Recommended Procurement Scenarios for 2-(Benzyloxy)-2-oxoethyl Benzoate (52298-32-5) Based on Quantitative Evidence


As a Dual-Protected Glycolic Acid Synthon for Complex Molecule Assembly

This is the highest-value application scenario. The compound's orthogonal stability (Section 3, Evidence 1) and chemoselective lability (Section 3, Evidence 3) make it an ideal building block for synthesizing polyfunctional molecules such as natural products, glycoconjugates, and pharmaceutical intermediates. It can be used to install a protected glycolic acid moiety, which can later be deprotected under mild, neutral hydrogenolysis without affecting acid- or base-sensitive groups elsewhere in the molecule [1]. Its use is warranted over simpler esters when a complex synthetic route demands precise control over protecting group manipulation.

As a High-Efficiency Precursor for Click Chemistry-Derived Libraries

Based on Section 3, Evidence 4, this compound is a validated and productive precursor for generating structurally diverse triazole libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. Procurement is recommended for medicinal chemistry groups focused on antimicrobial, anticancer, or other bioactive triazole programs. The high synthetic yield (Section 3, Evidence 2) of the precursor itself ensures that the initial building block is obtained efficiently, maximizing the return on investment for downstream library synthesis [3].

As a Superior Substitute for Low-Yielding Benzyl Ester Syntheses

For projects where the target molecule requires a benzyl ester but classical Fischer esterification provides unacceptably low yields (Section 3, Evidence 2), 2-(benzyloxy)-2-oxoethyl benzoate is the superior procurement choice [3]. Its reported quantitative synthesis demonstrates a scalable and efficient route, directly addressing the bottleneck of benzyl ester preparation. This is a critical differentiator for process chemists or researchers requiring significant quantities of a benzyl-protected intermediate.

For Controlled, Multi-Stage Deprotection Sequences Involving Benzyl Groups

This scenario leverages the unique chemoselectivity detailed in Section 3, Evidence 3. In a synthetic route where a benzyl ether and a benzyl ester are both present, the benzyl ester in this compound can be selectively cleaved with SnCl₄, leaving the benzyl ether intact [1]. This level of control is impossible with standard hydrogenolysis. Procurement is specifically advised for synthetic routes requiring this precise differentiation between different benzyl protecting groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-2-oxoethyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.